Cas no 337535-94-1 (6-Bromo-N-methylpicolinamide)

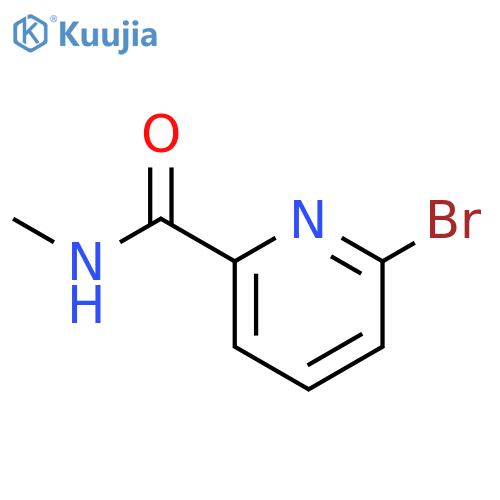

6-Bromo-N-methylpicolinamide structure

商品名:6-Bromo-N-methylpicolinamide

CAS番号:337535-94-1

MF:C7H7BrN2O

メガワット:215.047280550003

MDL:MFCD10699703

CID:852440

PubChem ID:22049738

6-Bromo-N-methylpicolinamide 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-N-methylpicolinamide

- 6-bromo-N-methylpyridine-2-carboxamide

- 6-bromo-N-methyl-2-pyridinecarboxamide

- CS-0212668

- DTXSID90622013

- LWRUIQMLRILQEJ-UHFFFAOYSA-N

- MB08958

- E87922

- 337535-94-1

- MFCD10699703

- SCHEMBL1094603

- BS-22362

- 6-bromopyridine-2-carboxylic acid methylamide

- AKOS015834713

-

- MDL: MFCD10699703

- インチ: InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)

- InChIKey: LWRUIQMLRILQEJ-UHFFFAOYSA-N

- ほほえんだ: CNC(=O)C1=NC(=CC=C1)Br

計算された属性

- せいみつぶんしりょう: 213.97400

- どういたいしつりょう: 213.97418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 41.99000

- LogP: 1.59460

6-Bromo-N-methylpicolinamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Bromo-N-methylpicolinamide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromo-N-methylpicolinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM177360-1g |

6-Bromo-N-methylpicolinamide |

337535-94-1 | 95% | 1g |

$167 | 2022-06-11 | |

| TRC | B685683-100mg |

6-Bromo-N-methylpicolinamide |

337535-94-1 | 100mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B685683-250mg |

6-Bromo-N-methylpicolinamide |

337535-94-1 | 250mg |

$ 144.00 | 2023-04-18 | ||

| abcr | AB273964-5 g |

6-Bromo-N-methylpicolinamide; 98% |

337535-94-1 | 5g |

€737.20 | 2022-09-01 | ||

| Fluorochem | 210902-1g |

6-Bromo-N-methylpicolinamide |

337535-94-1 | 95% | 1g |

£150.00 | 2022-03-01 | |

| abcr | AB273964-5g |

6-Bromo-N-methylpicolinamide, 98%; . |

337535-94-1 | 98% | 5g |

€790.00 | 2024-04-17 | |

| A2B Chem LLC | AB49353-1g |

6-Bromo-N-methylpicolinamide |

337535-94-1 | 98% | 1g |

$142.00 | 2024-04-20 | |

| 1PlusChem | 1P0037UX-1g |

6-Bromo-N-methylpicolinamide |

337535-94-1 | 98% | 1g |

$150.00 | 2025-02-19 | |

| TRC | B685683-1g |

6-Bromo-N-methylpicolinamide |

337535-94-1 | 1g |

$ 305.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283338-5g |

6-Bromo-N-methyl-2-pyridinecarboxamide |

337535-94-1 | 98% | 5g |

¥4521.00 | 2024-05-18 |

6-Bromo-N-methylpicolinamide 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

337535-94-1 (6-Bromo-N-methylpicolinamide) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:337535-94-1)6-Bromo-N-methylpicolinamide

清らかである:99%

はかる:5g

価格 ($):562.0